molecular formula C8H8BrNO3 B13115715 1-Bromo-4-(methoxymethyl)-2-nitrobenzene

1-Bromo-4-(methoxymethyl)-2-nitrobenzene

Cat. No.: B13115715
M. Wt: 246.06 g/mol
InChI Key: COWCJVLWXRSWSV-UHFFFAOYSA-N
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Description

1-Bromo-4-(methoxymethyl)-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, featuring a bromine atom, a methoxymethyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(methoxymethyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 4-(methoxymethyl)-2-nitrobenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(methoxymethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The methoxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Reduction: 1-Bromo-4-(methoxymethyl)-2-aminobenzene.

    Oxidation: 1-Bromo-4-(carboxymethyl)-2-nitrobenzene.

Scientific Research Applications

1-Bromo-4-(methoxymethyl)-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

    Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(methoxymethyl)-2-nitrobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. The methoxymethyl group can participate in oxidation reactions, leading to the formation of carboxylic acids.

Comparison with Similar Compounds

1-Bromo-4-(methoxymethyl)-2-nitrobenzene can be compared with other similar compounds, such as:

    1-Bromo-4-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.

    4-Bromo-2-nitroanisole: Similar structure but with a methoxy group instead of a methoxymethyl group, affecting its chemical properties.

    1-Bromo-2-nitrobenzene: Lacks the methoxymethyl group, leading to different reactivity patterns.

The presence of both the methoxymethyl and nitro groups in this compound makes it unique, providing a combination of reactivity and functional group compatibility that is valuable in various chemical transformations.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

1-bromo-4-(methoxymethyl)-2-nitrobenzene

InChI

InChI=1S/C8H8BrNO3/c1-13-5-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5H2,1H3

InChI Key

COWCJVLWXRSWSV-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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